4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine 4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 1354753-95-9
VCID: VC2878788
InChI: InChI=1S/C13H10ClFN2/c14-12-7-11(8-3-5-10(15)6-4-8)16-13(17-12)9-1-2-9/h3-7,9H,1-2H2
SMILES: C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)F
Molecular Formula: C13H10ClFN2
Molecular Weight: 248.68 g/mol

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine

CAS No.: 1354753-95-9

Cat. No.: VC2878788

Molecular Formula: C13H10ClFN2

Molecular Weight: 248.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine - 1354753-95-9

Specification

CAS No. 1354753-95-9
Molecular Formula C13H10ClFN2
Molecular Weight 248.68 g/mol
IUPAC Name 4-chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine
Standard InChI InChI=1S/C13H10ClFN2/c14-12-7-11(8-3-5-10(15)6-4-8)16-13(17-12)9-1-2-9/h3-7,9H,1-2H2
Standard InChI Key KNWOXFGNWKBYHQ-UHFFFAOYSA-N
SMILES C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)F
Canonical SMILES C1CC1C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)F

Introduction

Chemical and Physical Properties

Molecular Structure and Identity

4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine contains a pyrimidine core with three key substituents. The compound can be characterized by the following properties:

PropertyValue
Molecular FormulaC₁₃H₉ClFN₂
Molecular WeightApproximately 247.68 g/mol
AppearanceLikely a crystalline solid
IUPAC Name4-Chloro-2-cyclopropyl-6-(4-fluorophenyl)pyrimidine

Physical Properties

Based on structurally similar compounds like 4-Chloro-6-(4-fluorophenyl)pyrimidine , the following physical properties can be reasonably predicted:

PropertyPredicted Value
State at Room TemperatureSolid
Melting PointLikely between 90-150°C
SolubilityLikely soluble in organic solvents (e.g., DMSO, chloroform, methanol); poorly soluble in water
LogPLikely between 3.0-4.0 (indicating moderate lipophilicity)

Structural Characteristics

Key Structural Features

The compound contains several structurally significant elements:

  • Pyrimidine Ring: A six-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3.

  • Chlorine Substituent: At position 4, providing a reactive site for nucleophilic substitution reactions.

  • Cyclopropyl Group: At position 2, a three-membered ring known for its unique electronic properties and conformational constraints.

  • 4-Fluorophenyl Group: At position 6, contributing additional electronic effects and potential binding interactions in biological systems.

Structural Comparison

The compound bears structural similarities to several bioactive molecules, including those mentioned in the literature:

Related CompoundStructural SimilarityNotable Difference
4-Chloro-6-(4-fluorophenyl)pyrimidineContains the same pyrimidine core with 4-chloro and 4-fluorophenyl groupsLacks the 2-cyclopropyl group
4-Chloro-6-cyclopropyl-2-(methylsulfonyl)pyrimidineContains 4-chloro and cyclopropyl groups on a pyrimidine coreHas methylsulfonyl instead of 4-fluorophenyl group

Synthetic Approaches

Cyclization Approach

Drawing from the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine described in the patent literature , a cyclization approach might be feasible:

  • Preparation of an appropriately substituted acyclic precursor

  • Cyclization to form the pyrimidine ring

  • Introduction of functional groups at specific positions

Key Reaction Conditions

The preparation of similar chloropyrimidines often involves specific reaction conditions :

Reaction StepTypical Conditions
Condensation ReactionsBase catalysis, temperatures 0-50°C initially
CyclizationHigher temperatures (50-110°C), controlled addition of reagents
PurificationFiltration, washing, and drying procedures
Structural FeaturePotential Biological Significance
Chloropyrimidine CoreCommon in kinase inhibitors and antimicrobial agents
Cyclopropyl GroupOften enhances metabolic stability and binding affinity
4-Fluorophenyl GroupMay improve membrane permeability and target binding

Agricultural and Chemical Applications

Halogenated pyrimidines similar to the target compound have applications in agrochemicals, particularly as fungicides and herbicides. The specific substitution pattern could confer selective activity against certain biological targets.

Hazard CategoryLikely Classification
Acute ToxicityPossibly harmful if swallowed
Skin IrritationPotentially irritating to skin
Eye IrritationMay cause serious eye irritation
Respiratory EffectsMay cause respiratory irritation

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